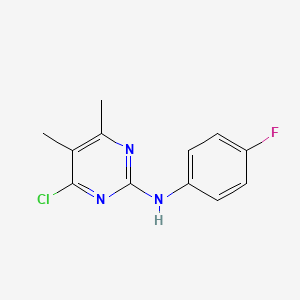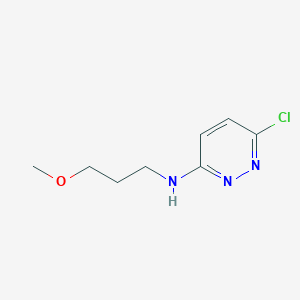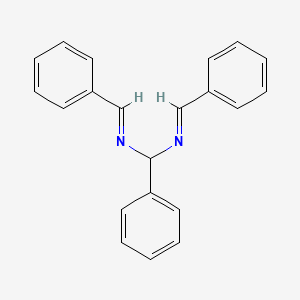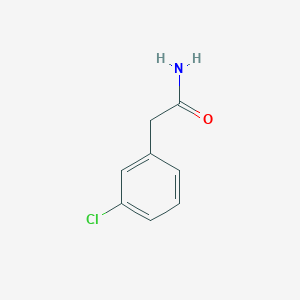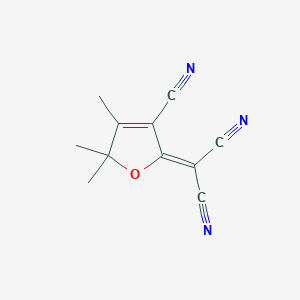
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Overview
Description
Synthesis Analysis
This compound can be synthesized by the Knoevenagel condensation reaction between furfural and malononitrile. This reaction involves the use of a base, such as sodium or potassium hydroxide, and a solvent, such as ethanol or methanol. The product can then be purified through recrystallization or column chromatography.Molecular Structure Analysis
The molecular formula of this compound is C11H9N3O . It has an aromatic furan ring, which makes it reactive towards electrophiles.Chemical Reactions Analysis
This compound is a strong nucleophile that can undergo various reactions, such as nucleophilic addition, substitution, and condensation reactions.Physical And Chemical Properties Analysis
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a yellow crystalline solid that has a melting point of between 183 to 187°C. It has a boiling point of 424°C, and it is soluble in organic solvents, such as ethanol, ether, and acetone.Scientific Research Applications
Fluorescent Materials
- Application : There is a study that mentioned the reaction of this compound with 5-substituted 2-hydroxybenzaldehydes .
- Results : The outcomes of this reaction were not specified in the search results .
Diketopyrrolopyrrole (DPP) Functionalization
- Application : DPP functionalized with this compound, coined as DPP-TCF, was designed and synthesized .
- Results : DPP-TCF exhibited strong absorption bands in solution as well as thin-film form .
Organic Light-Emitting Diode (OLED) Materials
- Application : This compound is used as an intermediate in the synthesis of materials for OLEDs .
- Results : The outcomes of this application were not specified in the search results .
Organic Photovoltaic (OPV) Materials
- Application : It is also used as an intermediate in the synthesis of materials for OPVs .
- Results : The outcomes of this application were not specified in the search results .
Dye-Sensitized Solar Cells (DSSCs)
- Application : A study reported the use of this compound in the construction of DSSCs .
- Method : The DSSC was constructed based on this compound anchored on CdS nanowires coated on a fluorine-doped tin oxide (FTO) coated glass substrate .
- Results : The as-fabricated DSSC device based on this compound and CdS nanowires exhibited a power conversion efficiency (η) of 0.427% .
Organic Synthesis Intermediate
- Application : This compound is used as an intermediate in organic synthesis .
- Results : The outcomes of this application were not specified in the search results .
OLED/OPV Material Intermediate
Safety And Hazards
properties
IUPAC Name |
2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMBQNOAWLPZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433759 | |
| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
CAS RN |
171082-32-9 | |
| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





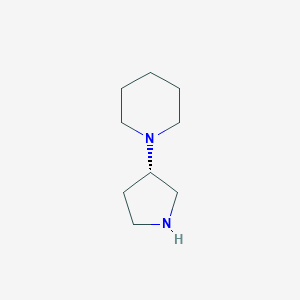
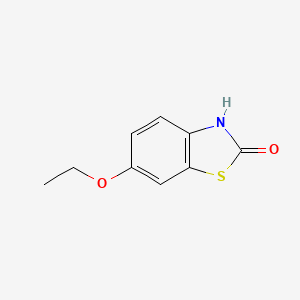
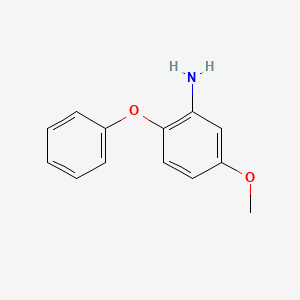

![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
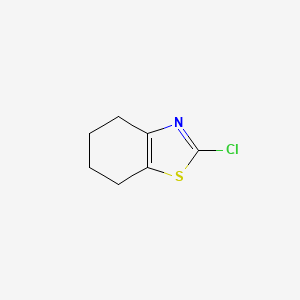

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)
